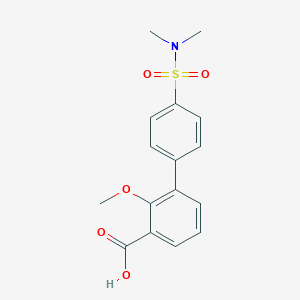
2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid (DMSPMBA) is an organic compound that is widely used in various scientific research applications. It is a white crystalline solid with a melting point of 171°C and a molecular weight of 246.31 g/mol. DMSPMBA is soluble in water and other organic solvents, and is stable in air. It has a wide range of applications in areas such as organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a pharmaceutical intermediate. It is also used as a ligand in metal-catalyzed reactions and as a catalyst in the polymerization of olefins. 2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% has been used in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals.
Mechanism of Action
2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% acts as a nucleophilic reagent in a variety of reactions. It has been shown to react with aldehydes, ketones, and carboxylic acids to form esters, amides, and other derivatives. It has also been used as a catalyst in the polymerization of olefins.
Biochemical and Physiological Effects
2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% has not been studied extensively for its biochemical and physiological effects. However, it has been used in a variety of pharmaceutical and biotechnological applications, and has been shown to have some antimicrobial activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is its high purity, which is typically in the range of 95-97%. It is also relatively easy to synthesize and is stable in air. The main limitation of using 2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is its low solubility in water, which can limit its use in certain applications.
Future Directions
There are a number of potential future directions for the use of 2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% in scientific research. It could be used as a catalyst in the synthesis of other compounds, such as heterocyclic compounds and polymers. It could also be used as a ligand in metal-catalyzed reactions. In addition, it could be used as a pharmaceutical intermediate or as an antimicrobial agent. Finally, further research could be conducted on the biochemical and physiological effects of 2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95%.
Synthesis Methods
2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% can be synthesized through a variety of methods, including the reaction of 4-nitrobenzoic acid with dimethylsulfamoyl chloride in the presence of a base. The reaction is catalyzed by potassium carbonate and the product is purified by recrystallization. The overall yield of the reaction is typically in the range of 95-97%.
properties
IUPAC Name |
2-[4-(dimethylsulfamoyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)13-7-4-11(5-8-13)14-9-6-12(22-3)10-15(14)16(18)19/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJBGHXAEXNDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














